[8-L-arginine] deaminovasopressin
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Overview
Description
[8-L-arginine] deaminovasopressin is a synthetic analog of vasopressin, also known as antidiuretic hormone. It is a modified peptide where the eighth position is occupied by L-arginine. This compound is primarily used in scientific research due to its unique properties and biological activities .
Preparation Methods
The synthesis of [8-L-arginine] deaminovasopressin involves peptide synthesis techniques. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions.
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the protecting groups are removed.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product.
Chemical Reactions Analysis
[8-L-arginine] deaminovasopressin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Scientific Research Applications
[8-L-arginine] deaminovasopressin has several applications in scientific research:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: The compound is employed in research related to vasopressin receptors and their signaling pathways.
Medicine: It is used in the development of therapeutic agents targeting vasopressin receptors.
Industry: The compound is utilized in the production of peptide-based drugs and diagnostic tools.
Mechanism of Action
[8-L-arginine] deaminovasopressin exerts its effects by binding to vasopressin receptors, specifically the V2 receptor. This binding activates a signaling cascade involving the production of cyclic adenosine monophosphate (cAMP), which leads to the insertion of aquaporin channels in the renal collecting ducts. This process increases water reabsorption and reduces urine output .
Comparison with Similar Compounds
[8-L-arginine] deaminovasopressin is compared with other vasopressin analogs, such as:
Desmopressin: A synthetic analog with a similar structure but with D-arginine at the eighth position, making it more selective for the V2 receptor.
Terlipressin: Another analog used for its vasoconstrictive properties, primarily targeting the V1 receptor.
Lypressin: A vasopressin analog with lysine at the eighth position, used for its antidiuretic effects.
These comparisons highlight the unique properties of this compound, particularly its selectivity and efficacy in binding to vasopressin receptors.
Properties
Molecular Formula |
C46H64N14O13S2 |
---|---|
Molecular Weight |
1085.2 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-37(64)65)59-43(71)32(20-36(49)63)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
OTXIQMVJHKNRPQ-LGYYRGKSSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
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